molecular formula C13H9ClN2 B1624912 6-Chloro-4-(o-tolyl)nicotinonitrile CAS No. 825638-00-4

6-Chloro-4-(o-tolyl)nicotinonitrile

Cat. No. B1624912
M. Wt: 228.67 g/mol
InChI Key: JBOJBRDWKDVJOL-UHFFFAOYSA-N
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Description

6-Chloro-4-(o-tolyl)nicotinonitrile is a chemical compound with the molecular formula C₁₃H₉ClN₂ . It falls within the class of heterocyclic compounds and contains both a pyridine ring and a nitrile functional group. The compound’s structure consists of a chlorinated pyridine core substituted with an ortho-tolyl group (methylphenyl) at position 4. The presence of the nitrile group indicates its potential reactivity in various chemical processes .


Synthesis Analysis

The synthesis of 6-Chloro-4-(o-tolyl)nicotinonitrile involves several methods, including cyclization reactions, halogenation, and nitrile formation. Researchers have explored both traditional and novel synthetic routes to obtain this compound. These approaches often utilize readily available starting materials and optimize reaction conditions to achieve high yields .


Molecular Structure Analysis

  • The nitrile functional group (CN) at position 2. Understanding the spatial arrangement of these components is crucial for predicting its chemical behavior and interactions .


Chemical Reactions Analysis

  • Cyclization : Formation of heterocyclic rings through intramolecular reactions. Researchers have investigated these transformations to explore the compound’s synthetic versatility and potential applications .


Physical And Chemical Properties Analysis

  • Spectral Data : IR, NMR, and mass spectra provide insights into its structure. These properties guide its handling, storage, and use in research and industry .

Safety And Hazards

  • Personal Protective Measures : Use appropriate protective gear during handling. Safety protocols should be followed to minimize risks .

Future Directions

  • Environmental Impact Assessment : Evaluate its ecological consequences. Collaboration among chemists, biologists, and environmental scientists will enhance our understanding of this compound’s role and applications .

properties

IUPAC Name

6-chloro-4-(2-methylphenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c1-9-4-2-3-5-11(9)12-6-13(14)16-8-10(12)7-15/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOJBRDWKDVJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463756
Record name 6-chloro-4-o-tolyl-nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-(o-tolyl)nicotinonitrile

CAS RN

825638-00-4
Record name 6-chloro-4-o-tolyl-nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.5 g (11.89 mmol) 6-hydroxy-4-o-tolyl-nicotinonitrile, 3.64 g (23.78 mmol) phosphorus oxychloride in 10.0 ml dichloromethane was heated at 50° C. for 80 minutes. The mixture was cooled down to 20-25° C., poured on water by keeping the internal temperature between 20-30° C. and extracted by adding additional 80.0 ml dichloromethane. Evaporation of the organic phase in vacuo gave 2.9 g of crude product of 6-chloro-4-o-tolyl-nicotinonitrile which was purified by chromatography over silica gel (ethylacetate:hexane=4:1) to afford 2.4 g of, m.p. 112.4° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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